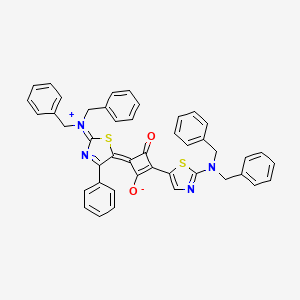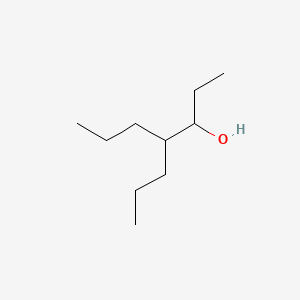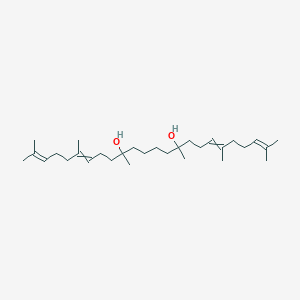
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol is a complex organic compound known for its unique structure and properties. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon, and is characterized by its multiple double bonds and hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the selective reduction of decyne to form an octadecyl bromide, which is then cyclized with cyclohexene to form a cyclopentyl compound. This compound undergoes olefin metathesis in the presence of a metal catalyst, such as palladium, to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.
科学的研究の応用
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of 2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol involves its interaction with cellular membranes and enzymes. It can modulate the activity of various enzymes and signaling pathways, leading to effects such as reduced cholesterol synthesis, enhanced immune response, and inhibition of tumor cell growth .
類似化合物との比較
Similar Compounds
Squalene: A naturally occurring polyunsaturated hydrocarbon with similar structural features but lacking hydroxyl groups.
2,6,10,15,19,23-Hexamethyltetracosane:
1,6,10,14,18,22-Tetracosahexaen-3-ol: A similar compound with hydroxyl groups at different positions.
Uniqueness
2,6,10,15,19,23-Hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol is unique due to its combination of multiple double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
63438-42-6 |
|---|---|
分子式 |
C30H54O2 |
分子量 |
446.7 g/mol |
IUPAC名 |
2,6,10,15,19,23-hexamethyltetracosa-2,6,18,22-tetraene-10,15-diol |
InChI |
InChI=1S/C30H54O2/c1-25(2)15-11-17-27(5)19-13-23-29(7,31)21-9-10-22-30(8,32)24-14-20-28(6)18-12-16-26(3)4/h15-16,19-20,31-32H,9-14,17-18,21-24H2,1-8H3 |
InChIキー |
UJLSKUQXMLFRSK-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC(C)(CCCCC(C)(CCC=C(C)CCC=C(C)C)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


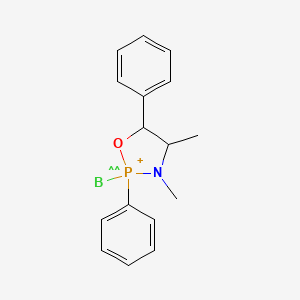
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)

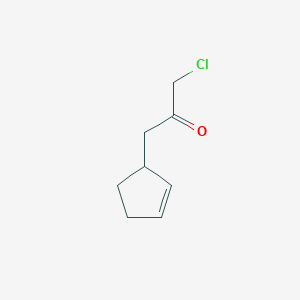
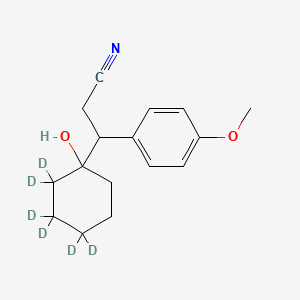
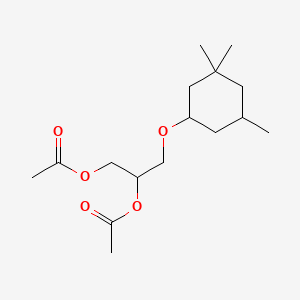
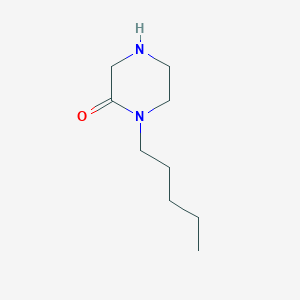
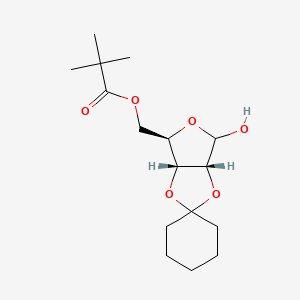
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
